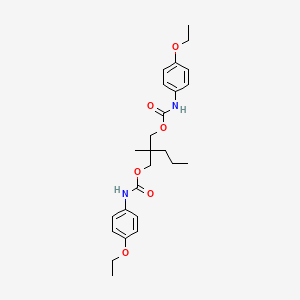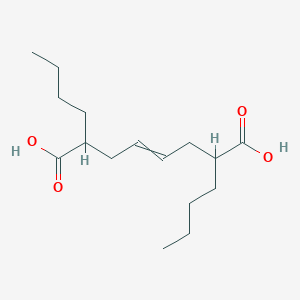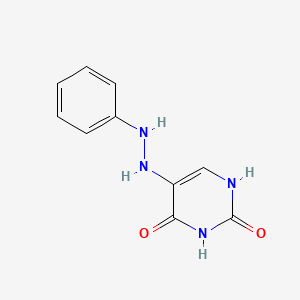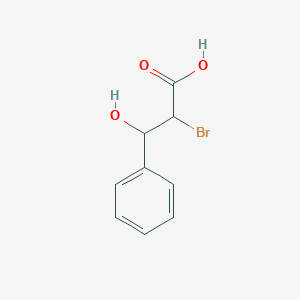
1-Decyl-1-ethylpiperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-1-ethylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C17H36BrN. It is part of the piperidinium family, which is known for its applications in various fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Decyl-1-ethylpiperidinium bromide can be synthesized through a two-step process. The first step involves the alkylation of piperidine with decyl bromide to form 1-decylpiperidine. The second step involves the quaternization of 1-decylpiperidine with ethyl bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity. The process may also involve purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-Decyl-1-ethylpiperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol .
Applications De Recherche Scientifique
1-Decyl-1-ethylpiperidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic reactions.
Biology: It has applications in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the formulation of surfactants and detergents
Mécanisme D'action
The mechanism of action of 1-Decyl-1-ethylpiperidinium bromide involves its interaction with cell membranes and proteins. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Decyl-1-methylpiperidinium bromide
- 1-Dodecyl-1-methylpiperidinium chloride
- 1-Butyl-1-ethylpiperidinium bromide
Uniqueness
1-Decyl-1-ethylpiperidinium bromide is unique due to its specific alkyl chain length and ethyl group, which confer distinct physicochemical properties such as solubility, melting point, and interaction with biological membranes. These properties make it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance .
Propriétés
Numéro CAS |
23489-03-4 |
|---|---|
Formule moléculaire |
C17H36BrN |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-decyl-1-ethylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C17H36N.BrH/c1-3-5-6-7-8-9-10-12-15-18(4-2)16-13-11-14-17-18;/h3-17H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MXGPTQTWCKSVPH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
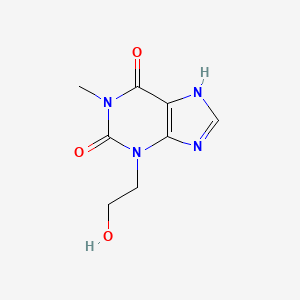
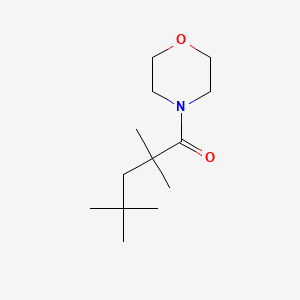


![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
